The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic molecule notable for its potential applications in pharmacology and medicinal chemistry. Its molecular formula is , with a molecular weight of approximately . This compound features a complex structure that includes a benzodioxole moiety and a quinoline-derived piperidine, suggesting possible interactions with biological targets relevant to various therapeutic areas.
Information regarding this compound is primarily sourced from chemical databases such as PubChem, which provides detailed data on its chemical properties, synthesis methods, and potential applications in research .
This compound can be classified under the category of small molecules used in drug discovery, particularly those aimed at modulating biological pathways through receptor interaction or enzyme inhibition.
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are essential for replicating the synthesis but are often proprietary or found in specialized literature .
The molecular structure of 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one can be represented using various notations:
InChI=1S/C18H19N3O4/c22-17(10-13-4-5-15-16(9-13)24-12-23-15)21-8-1-3-14(11-21)25-18-19-6-2-7-20-18/h2,4-7,9,14H,1,3,8,10-12H2
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4
These representations highlight the connectivity of atoms within the molecule and assist in computational modeling and visualization efforts .
The compound's structural data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-(2H-benzodioxolyl)-1-[4-(quinolin-yloxy)piperidinyl]ethanone |
The compound may undergo several chemical reactions relevant to its functionality:
Technical details about these reactions would require specific experimental conditions and mechanistic insights from peer-reviewed studies .
The mechanism of action for 2-(2H-benzodioxolyl)-1-[4-(quinolin-yloxy)piperidinyl]ethanone likely involves interaction with specific biological targets such as enzymes or receptors. For instance:
Data from pharmacological studies would provide insights into binding affinities and kinetic parameters relevant to its efficacy .
The physical properties of 2-(2H-benzodioxolyl)-1-[4-(quinolin-yloxy)piperidinyl]ethanone include:
Property | Value |
---|---|
Appearance | Solid (specific color may vary) |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Chemical properties involve reactivity patterns and stability under various conditions:
Property | Description |
---|---|
Stability | Stable under standard lab conditions |
Reactivity | Reacts with strong acids/bases |
Experimental data on these properties would typically be documented in material safety data sheets or chemical literature .
The compound has potential applications in several scientific fields:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5